Uridine, 2',3'-didehydro-2',3'-dideoxy-5-ethyl-

Description

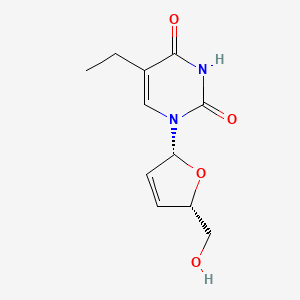

Uridine, 2',3'-didehydro-2',3'-dideoxy-5-ethyl- (hereafter referred to by its full name) is a synthetic nucleoside analogue characterized by:

- Sugar modifications: The absence of hydroxyl groups at the 2' and 3' positions (dideoxy) and a double bond between C2' and C3' (didehydro), which confers resistance to enzymatic degradation .

- This compound is structurally related to anti-HIV drugs like stavudine (d4T) and zalcitabine (ddC) but distinguished by its unique 5-ethyl group. Its synthesis typically involves radical deoxygenation or thermal elimination reactions starting from 2'-deoxyuridine derivatives .

Properties

CAS No. |

117723-56-5 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H14N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h3-5,8-9,14H,2,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 |

InChI Key |

WQGMBIROMCAHKJ-DTWKUNHWSA-N |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deuterated 4-Ethyluracil typically involves the deuteration of 4-Ethyluracil. One common method is the use of deuterium oxide (D2O) as a deuterium source. The reaction can be catalyzed by a palladium catalyst, which facilitates the exchange of hydrogen atoms with deuterium atoms under mild conditions . Another method involves the use of deuterated reagents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) for the reduction of precursor compounds .

Industrial Production Methods

Industrial production of Deuterated 4-Ethyluracil often employs continuous-flow micro-tubing reactors to enhance reaction efficiency and scalability. This method allows for the production of large quantities of the compound with high deuterium incorporation and yield .

Chemical Reactions Analysis

Formation of the Didehydro-Dideoxy Ribose Moiety

The unsaturated 2',3'-didehydro-2',3'-dideoxy sugar is synthesized via sulfonate-mediated elimination reactions. Key steps include:

-

Tosylation of 2'-deoxyuridine derivatives (e.g., thymidine/uridine) using toluene-4-sulfonyl chloride to form bis-tosylated intermediates .

-

Elimination with sodium ethoxide in ethanol at reflux, yielding ethoxy-oxetane intermediates (e.g., 12a and 12b ) in 66–67% yield .

-

Ring-opening of oxetanes using hydrogen sulfide and tetramethylguanidine in pyridine, forming 2',3'-didehydro-2',3'-dideoxy nucleosides (e.g., 10a ) .

Example Reaction Sequence

3',5'-Bis-O-toluenesulfonyl-2'-deoxyuridine → Ethoxy-oxetane (12b ) → 2',3'-Didehydro-2',3'-dideoxyuridine derivative (10b ) .

Reaction Conditions and Yields

Key Mechanistic Insights

-

Elimination vs. Substitution : Tosylated intermediates favor elimination over substitution due to steric hindrance and the use of strong bases (e.g., NaOEt) .

-

Regioselectivity : Enzymatic protection (e.g., CAL-B-catalyzed acylation) ensures selective 5'-OH protection, critical for subsequent functionalization .

-

Side Reactions : Competing N-alkylation or anomerization may occur during alkylation of the uracil base .

Stability and Functionalization

-

The didehydro-dideoxy sugar enhances metabolic stability by resisting phosphorylysis and enzymatic degradation .

-

The 5-ethyl group increases lipophilicity, potentially improving membrane permeability .

Critical Data from Sources

-

Source : Ethoxy-oxetane intermediates (12a/b ) are formed in 66–67% yield via tosylation and elimination .

-

Source : Wittig reaction with 2',3'-dideoxy-5'-oxouridine (4 ) gives a 5',6'-olefin in 66% yield , reduced to the phosphonate in 91% yield .

-

Source : Enzymatic acylation with CAL-B achieves >90% regioselectivity for 5'-OH protection .

Challenges and Optimization

Scientific Research Applications

Deuterated 4-Ethyluracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Deuterated 4-Ethyluracil involves its interaction with molecular targets and pathways in biological systems. The substitution of hydrogen with deuterium can lead to changes in bond strength and reaction kinetics, which can affect the compound’s behavior in biochemical reactions. For example, deuterium substitution can slow down metabolic reactions, leading to increased stability and prolonged activity of deuterated drugs .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogues and their distinguishing features:

Key Observations :

- Sugar Modifications : The didehydro-dideoxy structure in the target compound and d4T prevents phosphorylation by cellular kinases, enhancing metabolic stability .

- Activity : The target compound exhibits moderate anti-DHBV activity (EC50 = 39.0 μM), significantly weaker than d4T (EC50 = 0.009–0.03 μM) but comparable to other 5-substituted analogues .

Pharmacological and Toxicological Profiles

- Antiviral Mechanism : The didehydro-dideoxy sugar inhibits viral DNA synthesis by chain termination. The 5-ethyl group may sterically hinder base pairing, reducing efficacy compared to smaller substituents like 5-fluoro .

- Cytotoxicity: Limited data exist for the target compound, but 5-ethyluridine derivatives generally show lower toxicity than 5-iodo or 5-bromo analogues .

- Metabolism : The 5-ethyl group may slow hepatic degradation, prolonging half-life but increasing risk of off-target effects .

Research and Clinical Implications

- Advantages: The 5-ethyl substitution offers a novel chemical space for overcoming drug resistance in viruses like HBV or HIV .

- Challenges : Lower potency compared to d4T or D-D4FC necessitates structural optimization. Synergy with other nucleoside analogues is under investigation .

Biological Activity

Uridine, 2',3'-didehydro-2',3'-dideoxy-5-ethyl- is a synthetic nucleoside analog that has garnered interest in various biological and pharmacological contexts. This article provides a comprehensive overview of its biological activity, focusing on its metabolic roles, therapeutic potential, and molecular interactions based on recent research findings.

Overview of Uridine Derivatives

Uridine derivatives, including 2',3'-didehydro-2',3'-dideoxy-5-ethyl-, are known for their diverse biological activities. These compounds often exhibit properties such as antiviral, anticancer, and neuroprotective effects. The structural modifications in uridine can significantly influence its pharmacological profile.

Metabolic Activity

Recent studies have highlighted the role of uridine in cellular metabolism, particularly under conditions of nutrient deprivation. For instance, uridine has been shown to serve as a crucial metabolic fuel for pancreatic ductal adenocarcinoma (PDA) cells in glucose-restricted environments. Research indicates that uridine supplementation enhances cellular reducing potential by generating ribose-1-phosphate through the action of uridine phosphorylase (UPP1), which is pivotal for nucleotide biosynthesis and energy metabolism .

Key Findings:

- Enhanced Bioenergetics : Uridine supplementation leads to increased levels of glycolytic intermediates and TCA cycle intermediates, suggesting enhanced mitochondrial activity .

- Cellular Uptake : Tumor studies demonstrated robust uptake of uridine, with significant incorporation into pyrimidine and purine species .

Anticancer Potential

The anticancer properties of uridine derivatives have been explored extensively. A notable study synthesized various uridine derivatives that exhibited promising anticancer activity against different cancer cell lines. The structure-activity relationship (SAR) analysis revealed that certain modifications significantly enhance their efficacy against tumors .

Table 1: Anticancer Activity of Uridine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6(2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine) | Breast Cancer | 15 | Induces apoptosis via mitochondrial pathway |

| 5-Ethyluridine | Colorectal Cancer | 10 | Inhibits DNA synthesis |

| 2',3'-Didehydro-2',3'-dideoxyuridine | Pancreatic Cancer | 8 | Disrupts RNA synthesis |

Case Studies

A case report highlighted the use of uridine triacetate in managing severe toxicity associated with fluoropyrimidine chemotherapy. In this instance, a patient with delayed life-threatening toxicity experienced significant recovery after receiving uridine triacetate beyond the standard treatment window . This underscores the potential therapeutic applications of uridine derivatives in clinical settings.

Molecular Interactions

The binding affinities and interactions of uridine analogs with various enzymes have been investigated using computational modeling. For instance, the inhibition of uridine phosphorylase by certain dideoxy derivatives has been quantified, revealing that structural variations can lead to significant differences in enzymatic inhibition profiles .

Table 2: Inhibition Potency of Uridine Analogues

| Compound Name | Ki (µM) | Type of Inhibition |

|---|---|---|

| 2',3'-Didehydro-2',3'-dideoxyuridine | 0.5 | Competitive |

| 5-Ethyluridine | 0.1 | Non-competitive |

Q & A

Q. What are the key synthetic challenges in preparing Uridine, 2',3'-didehydro-2',3'-dideoxy-5-ethyl- analogs, and how are they addressed?

The synthesis involves critical modifications at the 2',3' (didehydro-dideoxy) and 5-ethyl positions. Key challenges include:

- Protecting group strategies : The 5'-hydroxyl group often requires protection with acid-labile groups like the 4-methoxyphenyl diphenylmethyl (DMT) moiety to prevent undesired side reactions during coupling steps .

- Glycosidic bond formation : Ethylaluminum dichloride or phosphonium salts are used to promote coupling between the sugar and nucleobase, optimizing stereochemistry and yield .

- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography is essential to isolate the final product from α/β anomer mixtures .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitutions (e.g., 5-ethyl, didehydro-dideoxy) and sugar puckering conformations .

- X-ray crystallography : Resolves 3D conformation, including the unsaturated 2',3'-didehydro bond and sugar-base orientation .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for purity assessment .

Q. What are the primary biochemical pathways involved in metabolizing this compound to its active triphosphate form?

- Phosphorylation : Cytosolic deoxycytidine kinase (dCK) catalyzes initial monophosphorylation, followed by nucleoside diphosphate kinase (NDPK) for di-/triphosphate conversion .

- Metabolic stability : The 2',3'-didehydro-dideoxy modification reduces susceptibility to hydrolytic enzymes, prolonging intracellular half-life .

Advanced Research Questions

Q. How does the 5-ethyl substitution influence antiviral activity compared to other 5-position modifications (e.g., fluoro, bromo)?

- Steric and electronic effects : The ethyl group enhances lipophilicity, improving cell membrane permeability. Unlike 5-fluoro (polar) or 5-bromo (bulky), ethyl minimally disrupts base pairing, allowing efficient incorporation into viral DNA/RNA .

- Resistance profile : 5-Ethyl analogs show reduced susceptibility to viral reverse transcriptase mutations (e.g., M184V) compared to 5-halogenated derivatives .

Q. What in vitro models assess mitochondrial toxicity, and how does this compound compare to traditional nucleoside analogs?

Q. How do resistance mutations in viral reverse transcriptase (RT) affect efficacy, and what structural features mitigate this?

Q. What synergistic combinations enhance antiviral efficacy while reducing toxicity?

Q. How do conformational studies inform the design of more potent analogs?

- X-ray data : Reveal a C2'-endo sugar pucker in 2',3'-didehydro-dideoxy analogs, enhancing RT binding affinity .

- Molecular dynamics simulations : Predict optimal substituent positions (e.g., 5-ethyl vs. 5-propyl) for improved pharmacokinetics .

Data Contradictions and Resolution

- 5-Substitution variability : While 5-ethyl enhances activity in HIV, 5-iodo analogs lose potency due to steric hindrance . Resolve via structure-activity relationship (SAR) studies prioritizing small, hydrophobic groups.

- L-configuration vs. D-configuration : L-nucleosides (e.g., β-L-FddC) show higher anti-HBV activity but require separate synthesis pathways .

Q. Methodological Recommendations

- Synthesis : Use silyl ethers for transient 5'-protection and Pd(0)-Cu(I) co-mediated cross-coupling for efficient scale-up .

- Activity assays : Employ HIV-1 RT inhibition assays (IC50) and HBV-infected HepAD38 cells for dual-viral efficacy profiling .

- Toxicity screening : Combine mtDNA quantification with lactate production assays in primary fibroblasts to assess metabolic impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.